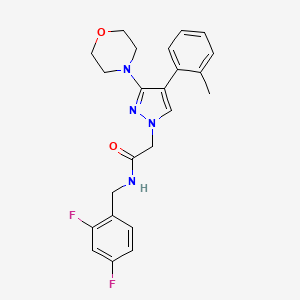

N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Description

N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) and an o-tolyl (2-methylphenyl) group. The acetamide side chain is further modified with a 2,4-difluorobenzyl moiety. This structural complexity confers unique physicochemical and pharmacological properties, positioning it as a candidate for drug discovery, particularly in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F2N4O2/c1-16-4-2-3-5-19(16)20-14-29(27-23(20)28-8-10-31-11-9-28)15-22(30)26-13-17-6-7-18(24)12-21(17)25/h2-7,12,14H,8-11,13,15H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGQZAYKZAJMAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NCC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Introduction of the morpholine ring: The pyrazole intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as a Lewis acid, to form the morpholino-pyrazole derivative.

Attachment of the difluorobenzyl group: The final step involves the alkylation of the morpholino-pyrazole derivative with 2,4-difluorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Pharmacology: It can be studied for its potential pharmacological effects, such as anti-inflammatory, analgesic, or anticancer activities.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Research: It can be used as a tool compound to study biological pathways and mechanisms of action in various cell types and organisms.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazole Core Modifications

- Compound 7q (): Features a pyrazole-imidazole hybrid with a phenyl substituent. Unlike the target compound, it lacks the morpholino group and fluorinated benzyl chain, which may reduce its solubility and metabolic stability .

- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Shares the morpholino-acetamide motif but replaces the pyrazole with a thiazole ring. The thiazole’s sulfur atom may enhance π-stacking interactions but reduce hydrogen-bonding capacity compared to pyrazole .

- Example 83 (): Contains a pyrazolo[3,4-d]pyrimidinyl core with fluorophenyl and chromenone groups.

Substituent Impact

- Fluorine Atoms: The 2,4-difluorobenzyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 7q . Fluorine’s electron-withdrawing effects may also modulate electronic properties of the acetamide linkage.

- Morpholino Group: Present in both the target compound and ’s thiazole derivative, this group improves aqueous solubility via its polar oxygen and nitrogen atoms. However, in the target compound, its placement on the pyrazole may sterically hinder interactions compared to thiazole-based analogs .

- o-Tolyl vs. This contrasts with phenyl-substituted analogs (e.g., 7q) that lack such hindrance .

Physicochemical Properties

*Estimated using fragment-based methods.

- The target compound’s higher predicted LogP (3.5) compared to 7q (2.8) reflects the contribution of fluorine atoms and the lipophilic o-tolyl group. However, the morpholino group mitigates excessive hydrophobicity, balancing membrane permeability and solubility .

Biological Activity

N-(2,4-difluorobenzyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described using its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈F₂N₄O

This compound primarily interacts with specific receptors or enzymes in biological systems. Its mechanism of action may involve:

- Receptor Modulation : The compound may act as a modulator for various receptors, potentially influencing neurotransmitter systems.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antinociceptive Activity : Studies have shown that this compound can reduce pain responses in animal models, suggesting its potential use as an analgesic agent.

- Anti-inflammatory Properties : The compound has displayed the ability to reduce inflammation markers in vitro and in vivo, indicating a possible application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the morpholino and pyrazole moieties have been studied to optimize efficacy and reduce side effects.

| Structural Feature | Modification | Effect on Activity |

|---|---|---|

| Morpholino group | Substitutions at the 3-position | Increased binding affinity to target receptors |

| Pyrazole ring | Variations in substituents | Enhanced anti-inflammatory effects |

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Pain Models : In a study published in Journal of Medicinal Chemistry, researchers evaluated the antinociceptive effects of similar pyrazole derivatives. The findings suggested that compounds with a difluorobenzyl group exhibited significant pain relief comparable to established analgesics .

- Inflammation Research : A case study focused on anti-inflammatory properties highlighted that derivatives with morpholino structures showed reduced levels of pro-inflammatory cytokines in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.